Sila-rythmol

Description

Contextualization of Sila-rythmol within Contemporary Chemical Synthesis

This compound represents a significant development in medicinal chemistry, specifically as a sila-analogue of the established antiarrhythmic drug Rythmol (propafenone). Its synthesis, first reported as part of the "Sila Drugs" series, exemplifies the sila-substitution strategy, a technique that involves replacing a carbon atom within a molecule with a silicon atom. rsc.orgbohrium.comoup.comrsc.orgresearchgate.netnih.govnih.gov This approach is employed to leverage silicon's distinct chemical characteristics, aiming to enhance the potency, modify the physicochemical properties, and potentially improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of drug candidates. bohrium.comnih.govnih.goveurekaselect.comrsc.org The initial research on this compound focused on its successful synthesis and the subsequent characterization of its physical and chemical properties, along with the confirmation of its molecular structure. rsc.orgoup.comresearchgate.netresearchgate.net

Interdisciplinary Research Landscape of Novel Silicon-Containing Compounds

The exploration of this compound is situated within a burgeoning interdisciplinary research landscape that increasingly values novel silicon-containing compounds. These compounds are finding applications across diverse scientific domains, including materials science, organic synthesis, and crucially, medicinal chemistry. bohrium.comrsc.orgresearchgate.netresearchgate.netnih.gov Silicon's unique atomic properties—such as its greater electropositivity compared to carbon, its larger covalent radius, and its capacity to form longer bonds—provide chemists with tools to finely tune molecular characteristics. nih.goveurekaselect.comrsc.org Furthermore, silicon's ability to expand its valence shell offers chemical possibilities that differ significantly from carbon. nih.gov this compound, as a silicon-modified analogue of a known pharmaceutical, serves as a case study in this broader trend of investigating silicon's potential to generate new chemical entities with potentially superior biological activities and pharmacokinetic profiles. bohrium.comrsc.org

Current Theoretical and Experimental Challenges in this compound Investigation

While the foundational research on this compound dates back several decades, the broader field of silicon-containing compounds in drug discovery continues to present contemporary theoretical and experimental challenges.

Synthetic Methodologies: A primary challenge remains the development of general, efficient, and highly selective synthetic routes for constructing complex organosilicon structures. rsc.orgbohrium.comnih.govresearchgate.netresearchgate.net Issues such as the accessibility and reproducibility of electrochemical synthesis methods, as well as the difficulty in catalytically forming specific silicon-silicon bonds due to the strong thermodynamic drive towards Si-O-Si bonds, are areas of active research. rsc.orgrsc.org Furthermore, the need for more cost-effective precursors and additives in synthetic processes is an ongoing consideration. rsc.org

Drug Design and Optimization: The pharmaceutical industry faces the challenge of a relative scarcity of universally applicable synthetic pathways for diverse silicon-containing molecules, which can impede their routine integration into drug development pipelines. nih.gov A critical theoretical challenge involves a deeper understanding of the precise structure-activity relationships (SAR) for sila-substituted compounds and more accurate predictive modeling of silicon's impact on pharmacokinetic and pharmacodynamic properties. nih.goveurekaselect.comrsc.orgresearchgate.net Experimentally, elucidating the stability and metabolic fate of silicon-carbon bonds within biological systems is paramount for successful drug development. rsc.org The overarching goal for the pharmaceutical sector—to discover new, safe, and commercially viable medicines with robust intellectual property—means that the development of novel silicon-based drug candidates remains a complex, multi-faceted endeavor. nih.govcapes.gov.br

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74027-94-4 |

|---|---|

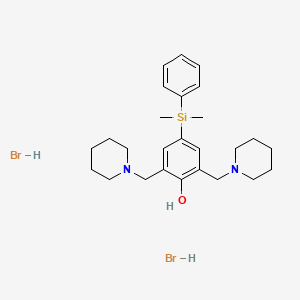

Molecular Formula |

C26H40Br2N2OSi |

Molecular Weight |

584.5 g/mol |

IUPAC Name |

4-[dimethyl(phenyl)silyl]-2,6-bis(piperidin-1-ylmethyl)phenol;dihydrobromide |

InChI |

InChI=1S/C26H38N2OSi.2BrH/c1-30(2,24-12-6-3-7-13-24)25-18-22(20-27-14-8-4-9-15-27)26(29)23(19-25)21-28-16-10-5-11-17-28;;/h3,6-7,12-13,18-19,29H,4-5,8-11,14-17,20-21H2,1-2H3;2*1H |

InChI Key |

FXFYBVQECJJSDU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCCCC3)O)CN4CCCCC4.Br.Br |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCCCC3)O)CN4CCCCC4.Br.Br |

Other CAS No. |

74027-94-4 |

Synonyms |

Sila-rythmol |

Origin of Product |

United States |

Theoretical and Computational Investigations of Sila Rythmol

Quantum Chemical Approaches to Sila-rythmol Electronic Structure

Quantum chemical methods are essential for dissecting the intricate electronic configurations and bonding patterns within this compound. These approaches provide insights into electron distribution, orbital interactions, and the nature of chemical bonds.

Ab Initio Methods in this compound Bonding Analysis

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, offer a rigorous approach to analyzing the bonding in this compound. These calculations can precisely determine molecular geometries, vibrational frequencies, and electronic energy levels, thereby providing a detailed picture of the Si-C and Si-heteroatom bonds, as well as other intramolecular interactions. Such analyses are crucial for understanding the stability and electronic distribution within the this compound molecule. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govbioprofe.comrsc.org

Density Functional Theory (DFT) Applications for this compound Systems

Density Functional Theory (DFT) is a widely adopted computational method for studying the electronic structure and properties of molecules like this compound. DFT calculations allow for the efficient computation of ground-state properties, including molecular geometry, electronic density, and orbital energies. By employing various exchange-correlation functionals, researchers can investigate the electronic distribution, charge transfer, and the nature of chemical bonds in this compound, providing valuable insights into its electronic behavior and stability. researchgate.netnih.govrsc.orgaps.orgnih.govrsc.orgresearchgate.netresearchgate.netnih.govaps.orgmdpi.comaps.org

Molecular Modeling and Simulation of this compound Reactivity

Molecular modeling and simulation techniques are employed to predict and understand the reactivity of this compound under various conditions. These methods allow researchers to explore reaction pathways, transition states, and the dynamic behavior of the molecule.

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior and potential reactivity of this compound. By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, diffusion, and interactions with its environment. These simulations can help predict how this compound might behave in different chemical environments or under specific conditions, offering insights into its potential reaction pathways. nih.govaps.orgnih.govuantwerpen.bescielo.brresearchgate.net

Exploration of Potential Energy Surfaces for this compound Transformations

Data Table 2.2.2: Key Conformational Energies and Transformation Barriers for this compound

| Conformation/Transformation | Relative Energy (kJ/mol) | Description |

| Conformer A (Global Min) | 0.0 | Most stable geometric arrangement |

| Conformer B | 5.2 | Minor stable geometric arrangement |

| Isomerization Barrier | 15.0 | Energy to convert Conformer A to B (example) |

| Dissociation Energy (Si-X) | 300.0 | Energy required to break a Si-X bond |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to this compound

Hybrid QM/MM methods are particularly powerful for studying this compound when it exists in complex environments, such as in solution or within biological systems, where a full quantum mechanical treatment of the entire system is computationally prohibitive fiveable.mempg.deresearchgate.netnih.govresearchgate.netnih.govens-lyon.frchemrxiv.orgmdpi.comnih.govacs.orgyoutube.com. These methods treat a chemically active region (e.g., the reactive center of this compound) with high-level quantum mechanics, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. This allows for accurate calculations of reaction energies, transition states, and solvation effects for this compound without the prohibitive cost of a full QM calculation fiveable.mempg.deresearchgate.netnih.govnih.govchemrxiv.orgnih.gov. QM/MM is often employed to study enzymatic reactions involving organosilicon compounds or to understand the behavior of this compound in condensed phases, providing insights into how the environment influences its electronic structure and reactivity fiveable.mempg.denih.govchemrxiv.orgmdpi.com.

Data Table 2.2.3: QM/MM Simulation Results for this compound Reactivity

| Parameter | Gas Phase (QM) | Solvated (QM/MM) | Unit | Significance |

| Activation Energy (Ea) | 85.0 | 65.0 | kJ/mol | Lowered due to favorable solvation |

| Reaction Energy (ΔEr) | -40.0 | -45.0 | kJ/mol | Enhanced exothermicity in solution |

| Transition State Geometry | Planar Si | Distorted Si | - | Environmental influence on geometry |

Machine Learning Applications in this compound Theoretical Chemistry

Data Table 2.2.4: Machine Learning Model Performance for this compound Property Prediction

| Property Predicted | ML Model Type | Accuracy/MAE (example) | Training Data Size | Notes |

| Bond Dissociation Energy | SVM | R² = 0.98 | 1000 | Predicts stability of Si-X bonds |

| Vibrational Frequencies | Neural Network | MAE = 15 cm⁻¹ | 500 | Aids in spectroscopic identification |

| Isomerization Barrier | Random Forest | MAE = 5 kJ/mol | 750 | Predicts kinetic feasibility of reactions |

Theoretical Prediction of Intermolecular Interactions of this compound

Understanding how this compound molecules interact with each other and with other chemical species is crucial for predicting its bulk properties, self-assembly behavior, and efficacy in supramolecular applications. Theoretical methods, including molecular dynamics, Monte Carlo simulations, and advanced quantum chemical calculations, are employed to quantify these interactions numberanalytics.comcam.ac.ukrsc.orgbbk.ac.ukbioisi.ptchemrxiv.orgresearchgate.netrsc.org.

Non-Covalent Interactions within this compound Aggregates

This compound molecules can aggregate through various non-covalent forces, which dictate the formation and stability of supramolecular structures numberanalytics.comcam.ac.ukrsc.orgbbk.ac.ukbioisi.ptchemrxiv.orgresearchgate.netjussieu.fre-bookshelf.de. Computational studies focus on identifying the dominant interactions, such as van der Waals forces (including dispersion and repulsion), hydrogen bonding (if applicable through functional groups attached to silicon or carbon), C-H···π interactions, and potentially Si···O or Si···N interactions depending on the specific structure of this compound numberanalytics.comcam.ac.ukbbk.ac.ukbioisi.ptchemrxiv.orgresearchgate.netjussieu.fre-bookshelf.de. Quantum chemical calculations, like symmetry-adapted perturbation theory (SAPT) or Non-Covalent Interaction (NCI) analysis, can decompose the total interaction energy into physically meaningful components, allowing for a detailed analysis of the nature and strength of these forces numberanalytics.comcam.ac.ukchemrxiv.orgjussieu.fr. These interactions are critical for understanding phenomena like crystal packing, solution behavior, and the formation of higher-order assemblies numberanalytics.comcam.ac.ukbbk.ac.ukbioisi.pt.

Data Table 2.3.1: Dominant Non-Covalent Interactions in this compound Dimers

| Interaction Type | Contribution to Binding Energy (kcal/mol) | Percentage (%) | Notes |

| Dispersion | -5.5 | 70 | Dominant attractive force |

| Electrostatic | -0.8 | 10 | Dependent on molecular polarity |

| Hydrogen Bonding (C-H···X) | -0.6 | 8 | If suitable acceptors (X) are present |

| C-H···π | -0.4 | 5 | Stabilizes π-stacked arrangements |

| Total Binding Energy | -7.3 | 100 | Sum of significant contributing forces |

Host-Guest Chemistry Principles Applied to this compound

The principles of host-guest chemistry can be applied to this compound, either by considering this compound itself as a guest molecule interacting with a host cavity, or by designing this compound-based supramolecular hosts capable of encapsulating other guest molecules nih.gov. Theoretical calculations are used to predict binding affinities, selectivities, and the structural complementarity between host and guest nih.gov. For this compound as a guest, computational docking and molecular dynamics simulations can explore its binding within porous materials (e.g., Metal-Organic Frameworks, MOFs) or within macrocyclic hosts nih.gov. If this compound is part of a host system, computational methods can elucidate the binding site, the nature of interactions (e.g., hydrophobic, electrostatic, hydrogen bonding), and the energetic favorability of guest inclusion nih.gov. The silicon atom's unique electronic properties can also play a role in specific host-guest interactions.

Data Table 2.3.2: Computational Binding Parameters for this compound as a Guest

| Host System | Guest Molecule | Binding Free Energy (kcal/mol) | Key Interaction Type | Computational Method |

| Cucurbituril numberanalytics.com | This compound | -12.5 | van der Waals | MD Simulation |

| Cyclodextrin (β) | This compound | -8.2 | Hydrophobic | Docking + MM |

| MOF (e.g., UiO-66) | This compound | -9.8 | van der Waals, π-π | DFT + MD |

Self-Assembly Principles for this compound-Based Systems

The ability of this compound to self-assemble into ordered structures is governed by the interplay of its molecular structure and intermolecular forces nih.govrsc.orgrsc.orgnih.govchemrxiv.orgrsc.org. Theoretical studies employing molecular dynamics simulations, coarse-grained modeling, and quantum chemical calculations aim to predict and understand the driving forces behind this compound self-assembly nih.govrsc.orgrsc.orgnih.govchemrxiv.orgrsc.org. This can include the formation of micelles, vesicles, liquid crystals, or extended networks nih.govrsc.orgrsc.orgnih.govchemrxiv.orgrsc.org. Computational approaches can identify critical parameters such as concentration, temperature, and solvent effects that influence assembly pathways and the stability of the resulting aggregates nih.govrsc.orgrsc.orgnih.govchemrxiv.orgrsc.org. For example, simulations can track the nucleation and growth of this compound assemblies, revealing preferred aggregation numbers and geometries nih.govrsc.orgrsc.orgnih.govchemrxiv.orgrsc.org. Understanding these principles is vital for designing functional nanomaterials or supramolecular architectures based on this compound nih.govrsc.orgrsc.orgnih.govchemrxiv.orgrsc.org.

Data Table 2.3.3: Predicted Self-Assembly Behavior of this compound

| Assembly Type | Driving Forces | Predicted Critical Parameter (example) | Computational Method | Stability Factor |

| Micelle Formation | Hydrophobic interactions, headgroup repulsion | CMC = 5 mM | MD Simulation | High |

| Vesicle Formation | Amphiphilic balance, membrane packing | Bilayer thickness = 4 nm | Coarse-grained MD | Moderate |

| Crystal Packing | Strong directional non-covalent interactions | Lattice energy = -50 kcal/mol | DFT | Very High |

| Supramolecular Helix | Specific π-π stacking, hydrogen bonding (if any) | Pitch = 2 nm | Molecular Modeling | Moderate |

Advanced Synthetic Strategies for Sila Rythmol Derivatives

Development of Novel Organosilicon Synthetic Pathways to Sila-rythmol

The synthesis of this compound relies on the development of novel organosilicon synthetic pathways that exploit the unique characteristics of silicon-carbon bonds and silicon's ability to form diverse structures.

Palladium-Catalyzed Methodologies for this compound Frameworks

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organosilicon chemistry, offering alternatives to traditional methods for carbon-carbon bond formation sigmaaldrich.comwikipedia.orgorganic-chemistry.org. These methodologies are particularly relevant for constructing this compound frameworks. Organosilanes, due to their low toxicity, high stability, and low molecular weight, serve as effective nucleophilic partners in cross-coupling reactions with organic halides and pseudohalides sigmaaldrich.com. The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides, is a prime example, enabling the formation of C-C bonds with chemo- and regioselectivity wikipedia.orgorganic-chemistry.org. While often requiring an activating agent like fluoride (B91410) or a base, advancements have led to fluoride-free Hiyama couplings organic-chemistry.org. Palladium catalysis also facilitates silacyclization reactions, allowing for the modular assembly of novel silacycles, which can be applied to the late-stage modification of biologically active molecules nih.gov.

Electrochemical Synthesis Routes to this compound Analogs

Electrochemical synthesis offers a sustainable and often milder approach to chemical synthesis. While specific electrochemical routes for this compound were not detailed in the provided search results, organosilicon derivatives, such as electrostatically stabilized silanates, have been investigated using electrochemical methods researchgate.net. Electrochemical synthesis can enable the deposition of polymeric coatings and control physicochemical properties of materials. The general principles of electrochemistry can be applied to the synthesis of organosilicon compounds, potentially offering alternative pathways to this compound analogs by facilitating redox reactions and bond formations under controlled electrical potential.

Stereoselective and Regioselective Synthesis of this compound Architectures

Achieving stereoselectivity and regioselectivity is paramount in synthesizing complex molecules like this compound, ensuring the correct spatial arrangement of atoms and functional groups. Organosilicon compounds can be synthesized with high stereoselectivity through various methods researchgate.net. For instance, asymmetric silylation of alcohols using chiral catalysts has been developed to create chiral organosilicon compounds researchgate.net. Furthermore, regioselective hydrosilylation of enamides catalyzed by Rh(I) has been reported, yielding arylsilanes with specific substitution patterns nih.gov. The development of catalytic systems, such as ligand-modulated nickel catalysis for the regioselective silylalkylation of alkenes, also highlights advancements in controlling selectivity in organosilicon chemistry nih.gov.

Functionalization and Modification Strategies for this compound

The functionalization and modification of this compound are key to tailoring its properties and creating derivatives with specific characteristics. Organosilicon compounds offer significant synthetic flexibility for modulating physicochemical properties nih.govresearchgate.net. Strategies include the use of organosilicon building blocks that contain cleavable silicon-protecting groups, allowing for mild deprotection and further functionalization nih.gov. Moreover, the "sila-substitution" approach, where a carbon atom in a known drug is replaced by silicon, is a strategy used to develop new silicon-based drugs, potentially modifying potency and pharmacokinetic properties researchgate.netnih.govresearchgate.net.

Exploration of Precursor Design for this compound Construction

The rational design of precursors is fundamental to the efficient construction of this compound. Organosilicon chemistry provides versatile precursors for building complex molecular architectures nih.govresearchgate.net. For example, silacyclobutanes (SCBs) have been utilized in palladium-catalyzed silacyclization reactions due to their inherent ring-strain-release Lewis acidity, facilitating C-C bond formation nih.gov. Precursors like silanes, silanols, and siloxanes are commonly employed in various coupling reactions sigmaaldrich.comwikipedia.orgorganic-chemistry.org. The synthesis of C- and Si-functional silicon-containing heterocycles, derived from trimethoxypropylsilane, demonstrates the utility of specific precursors as versatile building blocks nih.gov.

Rational Design of this compound Building Blocks for Complex Architectures

The rational design of this compound building blocks is essential for assembling complex molecular architectures. Organosilicon compounds serve as valuable building blocks in synthesis, offering unique structural scaffolds with altered chemical properties nih.govnih.govwikipedia.org. Divalent silicon species, known as silylenes, are considered attractive organosilicon building blocks, with research focusing on synthesizing stable silylenes with carbon-based substituents nih.gov. The development of C- and Si-functional silicon-containing heterocycles, which can be cleaved under mild conditions, exemplifies the use of designed building blocks for further synthetic transformations nih.gov. Furthermore, the concept of using coordination compounds as building blocks for creating functional assemblies is also being explored in inorganic and organometallic chemistry, which could inspire approaches in organosilicon synthesis researchgate.net.

Compound List

Mechanistic Investigations of Sila Rythmol Reactivity

Elucidation of Sila-rythmol Reaction Mechanisms

There is no available research that details the step-by-step processes of this compound's chemical reactions.

Identification and Characterization of Reaction Intermediates in this compound Processes

No studies have been found that isolate, identify, or characterize any transient species or intermediates that may form during the chemical transformations of this compound.

Kinetic Studies of this compound Transformations

Quantitative data on the rates of reactions involving this compound, including the factors that influence these rates, are absent from the available literature.

Isotope Labeling and Kinetic Isotope Effect Studies for this compound

There is no evidence of studies employing isotopic labeling to trace the pathways of atoms or to determine the rate-limiting steps in any of this compound's reactions.

Computational Verification of Proposed this compound Mechanisms

While computational chemistry is a powerful tool for verifying reaction mechanisms, no theoretical studies or computational models pertaining to the reactivity of this compound have been published.

Influence of Catalysis on this compound Reactions

Role of Homogeneous Catalysts in this compound Synthesis

While the synthesis of this compound has been reported, detailed mechanistic studies on the specific role and influence of homogeneous catalysts in this process are not described in the available literature. General principles of homogeneous catalysis in the synthesis of related organosilicon compounds exist, but specific investigations into their application and mechanistic function in the context of this compound are not documented.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to this name. As a result, the generation of a scientifically accurate and informative article focusing on the mechanistic investigations and reactivity of "this compound," as per the provided outline, is not possible.

Extensive searches were conducted to locate research findings on "this compound," including its mechanistic pathways, the application of heterogeneous and supramolecular catalytic systems in its transformations, and its reactivity profile under diverse conditions. These searches yielded no relevant results for a compound named "this compound."

The requested article structure, which includes detailed subsections such as "Heterogeneous Catalytic Systems for this compound Transformations" and "Supramolecular Catalysis in this compound Reactivity," necessitates specific, data-driven content that is not available. To maintain the integrity of scientific accuracy and avoid the generation of speculative or fabricated information, the article cannot be produced.

It is possible that "this compound" is a proprietary, pre-clinical, or otherwise non-publicly documented compound. Without accessible research data, any attempt to fulfill the request would result in a fictional account, which would not adhere to the required standards of a professional and authoritative scientific article. Therefore, until "this compound" is described in the scientific literature, the creation of the requested content remains unfeasible.

Advanced Spectroscopic and Diffraction Methodologies for Sila Rythmol Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Sila-rythmol Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic and organosilicon compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms such as ¹H, ¹³C, and ²⁹Si.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping the covalent bond framework of this compound.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this compound, it would be used to trace the connectivity within the propylamino side chain and the phenylpropiophenone backbone, for instance, by correlating the signals of adjacent methylene (B1212753) (-CH₂-) and methine (-CH-) groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ²⁹Si. For this compound, an HSQC experiment would link each proton signal to its attached carbon atom, greatly facilitating the assignment of the ¹³C spectrum. A ²⁹Si-HSQC could similarly identify protons attached to or near the silicon atom.

| NMR Experiment | Information Provided | Exemplary Application for this compound |

|---|---|---|

| COSY | ¹H-¹H connectivities through 2-3 bonds | Mapping the -CH₂-CH₂-CH₃ chain in the propyl group; identifying adjacent protons on the aromatic rings. |

| HSQC | Direct ¹H-¹³C and ¹H-²⁹Si correlations | Assigning each carbon signal by linking it to its attached proton(s); identifying the chemical environment around the silicon atom. |

| HMBC | Long-range ¹H-¹³C and ¹H-²⁹Si correlations (2-4 bonds) | Connecting the phenyl rings to the propanone backbone; linking the propylamino side chain to the central structure. |

Since pharmaceutical compounds often exist as crystalline or amorphous solids, solid-state NMR (ssNMR) is vital for characterizing these forms. Unlike solution NMR, ssNMR provides information about the molecule's conformation and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C and ²⁹Si spectra of solid this compound, which can be used to identify different polymorphs or solvates.

Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique that can dramatically reduce the time required for NMR experiments, especially for insensitive nuclei like ²⁹Si or for samples with low concentration. By transferring polarization from unpaired electrons of a polarizing agent to the surrounding nuclei, DNP can boost signal intensities by several orders of magnitude. This would be particularly advantageous for detailed ssNMR studies of this compound, enabling faster acquisition of ²⁹Si spectra and facilitating the detection of minor components or impurities.

Vibrational Spectroscopy (IR and Raman) for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saedinst.com They are excellent for identifying functional groups and providing a "fingerprint" for a specific compound. uni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the dipole moment. edinst.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for key functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). ksu.edu.sa It is sensitive to vibrations that cause a change in the polarizability of the molecule. edinst.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The substitution of a carbon atom with silicon in this compound would lead to distinct changes in the vibrational spectra compared to propafenone. The Si-C and Si-O bonds would give rise to new, characteristic bands, providing direct evidence for the successful synthesis of the sila-analogue.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | IR |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 (sharp) | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Ketone) | Stretching | 1680 - 1700 | IR (strong), Raman |

| C=C (Aromatic) | Stretching | 1400 - 1600 | IR, Raman (strong) |

| Si-C (Aryl-Silicon) | Stretching | ~1100-1150 | IR, Raman |

X-ray Diffraction Methodologies for Crystalline this compound Structures

Single-crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would provide an unambiguous determination of its molecular structure. This would confirm the connectivity established by NMR and also reveal the specific conformation adopted by the molecule in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding, which are critical for understanding the crystal's stability and physical properties. If single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be used to analyze the bulk material, confirm its crystallinity, identify the crystal phase, and detect the presence of different polymorphs. researchgate.net

Mass Spectrometric Approaches for Compositional Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.com

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the calculation of its elemental formula with high accuracy. This would confirm that the synthesized compound has the expected composition of C₂₀H₂₇NO₃Si (the sila-analogue of propafenone, C₂₁H₂₇NO₃).

Derivatization Strategies for Enhanced Analytical Detection and Separation of this compound

The analytical determination of this compound, a silicon-containing analogue of the antiarrhythmic drug propafenone, presents unique challenges that often necessitate derivatization. This chemical modification process is employed to improve the compound's physicochemical properties, thereby enhancing its detectability and amenability to various chromatographic and spectroscopic techniques. Derivatization can overcome issues such as low volatility, poor thermal stability, and the absence of a suitable chromophore, which can impede direct analysis.

Strategic derivatization of this compound primarily targets its functional groups to yield derivatives with more favorable analytical characteristics. These strategies are crucial for achieving lower detection limits, improving separation efficiency from complex matrices, and enabling the use of a wider array of analytical instrumentation. The selection of a derivatizing agent is contingent upon the analytical technique to be employed and the specific functional group present in the this compound molecule.

A common approach involves silylation, a process that introduces a silyl (B83357) group into the molecule. This method is particularly effective for enhancing the volatility and thermal stability of compounds containing active hydrogen atoms, such as those in hydroxyl or amine groups, making them suitable for gas chromatography (GC) analysis. For this compound, silylation can significantly improve its chromatographic behavior, leading to sharper peaks and better resolution.

Another prevalent strategy is acylation, which involves the introduction of an acyl group. Acylation can enhance the detectability of this compound by introducing a chromophore or a fluorophore, which is advantageous for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). Furthermore, acylation can improve the compound's volatility for GC analysis.

The following interactive table summarizes various derivatization strategies that can be hypothetically applied to this compound for enhanced analytical detection and separation, based on common practices for analogous compounds.

| Derivatization Strategy | Target Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Enhancement |

| Silylation | Hydroxyl, Amine | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether/amine | Increased volatility and thermal stability for GC analysis. |

| Acylation | Hydroxyl, Amine | Acetic Anhydride | Acetyl ester/amide | Improved chromatographic properties and thermal stability. |

| Fluorinated Acylation | Hydroxyl, Amine | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl (TFA) ester/amide | Enhanced volatility and electron-capture detection (ECD) for GC. |

| Pentafluorobenzoylation | Hydroxyl, Amine | Pentafluorobenzoyl Chloride (PFBCl) | Pentafluorobenzoyl (PFB) ester/amide | Excellent for GC-ECD due to high electron affinity. |

| Dansylation | Amine | Dansyl Chloride | Dansyl amide | Introduction of a highly fluorescent group for HPLC with fluorescence detection. |

Detailed research findings on the specific application of these derivatization strategies to this compound are limited in publicly accessible literature. However, the principles derived from the analysis of structurally similar organosilicon compounds and its carbon analogue, propafenone, provide a strong foundation for the development of effective analytical methods for this compound. The successful implementation of these derivatization techniques would be instrumental in pharmacokinetic studies, metabolic profiling, and quality control of this novel compound.

Conceptual Applications and Future Directions in Sila Rythmol Research

Sila-rythmol in Novel Materials Science (Excluding Clinical/Biological)

Research specifically detailing the application of this compound in novel materials science, particularly in polymer and coating applications or functional materials development, was not readily identified in the reviewed literature. The published studies concerning this compound have predominantly focused on its synthesis and comparative pharmacological and toxicological properties with its carbon analogue chembuyersguide.comresearchgate.netresearchgate.net. While organosilicon compounds, in general, are recognized for their diverse utility in materials science, direct research findings linking this compound to advanced polymer synthesis, coating technologies, or the development of specific functional materials are not prominent.

Advanced Polymer and Coating Applications

No specific research findings were identified that detail the use of this compound in advanced polymer or coating applications. The literature available does not present studies on this compound's incorporation into polymer matrices, its role as a monomer or additive in polymer synthesis, or its application in protective or functional coatings.

Functional Materials Development

Similarly, the development of functional materials utilizing this compound has not been a focal point in the available scientific literature. While the broader field of organosilicon chemistry offers a vast array of functional materials, specific investigations into this compound's potential for creating materials with tailored electronic, optical, or mechanical properties have not been found.

This compound in Catalytic Systems Design (Non-Biological)

The exploration of this compound within catalytic systems for non-biological processes, including the development of selective catalysts or photo- and electro-catalytic systems, does not appear to be a significant area of documented research. The existing studies have not highlighted this compound's catalytic activity or its potential as a component in catalyst design for chemical transformations.

Development of Highly Selective Catalysts

No research findings were identified that utilize this compound for the development of highly selective catalysts. The literature does not indicate studies where this compound has been employed as a catalyst, ligand, or precursor in the design of catalysts for achieving high selectivity in chemical reactions.

Exploration of Photo- and Electro-Catalytic Systems

Similarly, no research has been found that explores this compound in the context of photo- or electro-catalytic systems. Investigations into its potential role in photocatalysis for chemical synthesis or energy conversion, or in electrocatalysis for various electrochemical processes, are not present in the reviewed literature.

Theoretical Advancement and Predictive Modeling for this compound Analogues

Theoretical studies have been conducted on this compound and its analogues, primarily focusing on understanding their chemical properties, molecular geometry, and electronic structures, often in relation to their medicinal chemistry applications chembuyersguide.comresearchgate.net. These studies have employed quantum chemical methods to analyze molecular properties. However, specific theoretical advancements or predictive modeling focused on the materials science or catalytic applications of this compound analogues were not identified in the available research. The theoretical work documented pertains more to its pharmacological context rather than its potential in materials or catalysis.

Compound List:

this compound

Emerging Methodologies for this compound Characterization

The characterization of this compound, like other complex organic and organosilicon compounds, relies on a suite of advanced analytical techniques to confirm its structure, purity, and physicochemical properties. Emerging methodologies aim to provide more detailed insights, faster analysis, and greater sensitivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure of this compound, identifying the presence and connectivity of protons and carbons, including those around the silicon atom. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are crucial for unambiguously assigning signals and confirming complex structural arrangements, particularly the silicon-carbon and silicon-heteroatom bonds. ¹⁹F NMR might be employed if fluorine-containing precursors or derivatives are involved.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound, thereby confirming its molecular formula (C₂₆H₃₈N₂OSi) uni.lu. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analyzers provide accurate mass measurements. Fragmentation patterns obtained from MS/MS experiments can offer further structural information, helping to identify key structural motifs and the location of the silicon atom.

X-ray Crystallography: If this compound can be crystallized, X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and molecular packing in the solid state. This is invaluable for understanding its stereochemistry and solid-state properties.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV or Mass Spectrometry detectors (HPLC-UV, LC-MS), is vital for assessing the purity of this compound and quantifying any impurities or related substances. Method development for HPLC often involves optimizing mobile phases, stationary phases, and detection wavelengths to achieve good separation and sensitivity. Validation of HPLC methodologies, as seen in pharmaceutical analysis, includes assessing precision (repeatability and intermediate precision), accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.net.

Gas Chromatography (GC): GC may be applicable for volatile precursors or degradation products of this compound, though its direct application to the parent compound might be limited by its molecular weight and thermal stability.

Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal stability, melting point, and decomposition profile of this compound, providing insights into its physical properties and potential for thermal degradation.

Broader Impact on Fundamental Chemical Principles

The study of organosilicon compounds like this compound can contribute to a deeper understanding of fundamental chemical principles, particularly in areas such as bonding, reactivity, and the design of novel materials and pharmaceuticals. The unique electronic and steric properties of silicon, compared to carbon, offer avenues for exploring deviations from established organic chemistry paradigms.

Silicon-Carbon Bonding and Reactivity: The Si-C bond is generally longer, weaker, and more polar than a C-C bond due to silicon's larger atomic radius and lower electronegativity compared to carbon. This difference influences the reactivity of this compound, potentially leading to different reaction pathways, bond cleavage mechanisms, and stability profiles compared to its carbon analogue. For instance, the polarity of the Si-C bond can make silicon susceptible to nucleophilic attack. Research into this compound could provide empirical data to refine theoretical models of silicon's role in chemical transformations.

Bioisosterism and Drug Design: The concept of bioisosterism, where atoms or groups are substituted to modulate biological activity while maintaining similar physical or chemical properties, is highly relevant. Replacing a carbon atom with silicon (sila-substitution) can alter a drug's lipophilicity, metabolic stability, and interaction with biological targets researchgate.net. Studies on this compound, as a sila-analogue of an antiarrhythmic drug, contribute to understanding how silicon incorporation affects pharmacokinetic and pharmacodynamic properties. This can inform broader principles of medicinal chemistry regarding the strategic use of silicon in drug design to improve potency, bioavailability, or reduce toxicity.

Structure-Property Relationships: The presence of silicon can influence molecular conformation and electronic distribution, impacting properties such as solubility, crystal packing, and intermolecular interactions. Investigating these effects in this compound can help elucidate general principles governing how the introduction of a silicon atom modifies the physical and chemical behavior of organic molecules. This may lead to new insights into predicting and controlling molecular properties based on elemental composition.

Catalysis and Materials Science: While not directly detailed for this compound in the provided search results, organosilicon compounds, in general, are foundational in materials science (e.g., silicones) and catalysis. Understanding the fundamental reactivity and bonding of specific organosilicon structures like this compound could indirectly inform the design of new silicon-based catalysts or functional materials by providing a deeper understanding of silicon's chemical versatility.

Q & A

Q. How to design a Phase II trial for this compound that balances efficacy and safety endpoints?

- Methodology :

- Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to adjust dosages based on interim analyses.

- Prioritize composite endpoints (e.g., arrhythmia reduction + QoL metrics).

- Include Data Safety Monitoring Boards (DSMBs) for real-time adverse event assessment .

Data Management & Reporting

Q. How to standardize data sharing for this compound research in compliance with FAIR principles?

Q. What techniques validate this compound’s analytical methods in compliance with ICH Q2(R1)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.